molecular formula C11H16N2O3S B13841253 4-(4-Methylpiperazine-1-sulfonyl)phenol CAS No. 117209-61-7

4-(4-Methylpiperazine-1-sulfonyl)phenol

Cat. No.: B13841253
CAS No.: 117209-61-7
M. Wt: 256.32 g/mol
InChI Key: LAYRCNCYOMHWSI-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazine-1-sulfonyl)phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound, in particular, has a phenol group attached to a sulfonyl group, which is further connected to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-sulfonyl)phenol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazine-1-sulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones

    Reduction: Sulfides

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-(4-Methylpiperazine-1-sulfonyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-sulfonyl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine-1-sulfonyl)aniline
  • 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Uniqueness

4-(4-Methylpiperazine-1-sulfonyl)phenol is unique due to the presence of both a phenol and a sulfonyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its applications.

Properties

CAS No.

117209-61-7

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)sulfonylphenol

InChI

InChI=1S/C11H16N2O3S/c1-12-6-8-13(9-7-12)17(15,16)11-4-2-10(14)3-5-11/h2-5,14H,6-9H2,1H3

InChI Key

LAYRCNCYOMHWSI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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